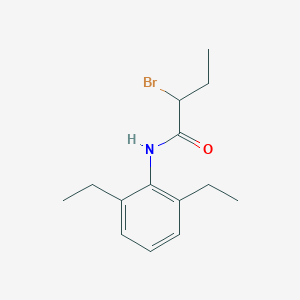

2-bromo-N-(2,6-diethylphenyl)butanamide

Descripción

BenchChem offers high-quality 2-bromo-N-(2,6-diethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2,6-diethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-N-(2,6-diethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESMPMXHGHIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281440 | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71394-99-5 | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71394-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-(2,6-diethylphenyl)butanamide chemical structure and properties

This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-bromo-N-(2,6-diethylphenyl)butanamide . This compound acts as a critical lipophilic intermediate in the synthesis of long-acting amino-amide local anesthetics and anti-arrhythmic agents.

Chemical Identity & Structural Analysis[1][2][3]

This molecule belongs to the class of

Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | 2-bromo-N-(2,6-diethylphenyl)butanamide |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 314.22 g/mol |

| CAS Registry Number | Not widely listed; Analogous to 1131-01-7 (Dimethyl variant) |

| SMILES | CCC1=C(NC(=O)C(Br)CC)C(=CC=C1)CC |

Structural Conformation

The molecule features two distinct domains governing its reactivity and pharmacology:

-

Electrophilic Tail (2-bromobutyl): The

-carbon carries a bromine atom, creating a reactive center for nucleophilic substitution ( -

Shielded Core (2,6-diethylphenyl): The two ethyl groups at the ortho positions create a "steric fortress" around the amide carbonyl. This prevents amidases from easily accessing the carbonyl carbon, significantly increasing metabolic stability compared to 2,6-dimethyl (xylidine) analogs.

Synthetic Methodology

Reaction Logic

The synthesis utilizes a Schotten-Baumann acylation under anhydrous conditions. The reaction involves the nucleophilic attack of the aniline nitrogen onto the acyl bromide carbonyl, followed by elimination of HBr.

Critical Control Point: The reaction is highly exothermic. Temperature control (

Protocol: Acylation of 2,6-Diethylaniline

Reagents:

-

Substrate: 2,6-Diethylaniline (1.0 eq)

-

Reagent: 2-Bromobutyryl bromide (1.1 eq)

-

Base: Triethylamine (TEA) or

(1.2 eq) to scavenge HBr. -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve 2,6-diethylaniline (e.g., 14.9 g, 100 mmol) and TEA (10.1 g, 100 mmol) in 150 mL of anhydrous DCM. Cool the solution to

in an ice bath under nitrogen atmosphere. -

Addition: Dilute 2-bromobutyryl bromide (25.3 g, 110 mmol) in 50 mL DCM. Add this solution dropwise to the aniline mixture over 60 minutes, maintaining internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aniline.

-

Workup:

-

Wash the organic phase with 1M HCl (2 x 100 mL) to remove unreacted amine.

-

Wash with Saturated

(2 x 100 mL) to neutralize excess acid. -

Wash with Brine (1 x 100 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary. The product typically precipitates as a white to off-white solid.

Reaction Pathway & Derivatization Logic

The following diagram illustrates the synthesis and the subsequent utility of this molecule in drug development (e.g., creating Etidocaine-like analogs).

Caption: Synthesis of the alpha-bromo amide scaffold and its conversion to a pharmacologically active amino-amide via SN2 displacement.

Physicochemical Properties & Stability[6][7][8]

The substitution of ethyl groups for the traditional methyl groups (found in Lidocaine) drastically alters the physicochemical profile.

| Property | Value (Predicted/Analogous) | Significance |

| Physical State | Solid (Crystalline) | Facilitates handling/weighing compared to liquid oils. |

| Melting Point | 125°C – 135°C | Lower than dimethyl analogs (148°C) due to increased entropy of ethyl chains. |

| LogP (Lipophilicity) | ~4.2 | High lipophilicity enables rapid blood-brain barrier (BBB) penetration and membrane association. |

| Water Solubility | Very Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, Ethanol) for biological assays. |

| Reactivity | High ( | Susceptible to nucleophilic attack by amines, thiols, and azides. |

Stability Profile

-

Hydrolytic Stability: The 2,6-diethyl steric bulk protects the amide bond. This compound is stable in neutral aqueous suspension for days but will hydrolyze under reflux with strong acid/base.

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 100°C without a nucleophile present, as elimination to the

-unsaturated amide (crotonamide derivative) is a competing side reaction.

Safety & Handling (E-E-A-T)

As a potent alkylating agent, strict safety protocols are required.

-

Lachrymator: Like most

-halo amides, this compound can irritate mucous membranes. Always handle in a fume hood. -

Skin Sensitizer: The electrophilic nature allows it to haptenize proteins, leading to allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating bromide before disposal.

References

-

PubChem Compound Summary. 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure). National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide. (Standard protocol for hindered anilide synthesis). [Link]

- Foye's Principles of Medicinal Chemistry.Local Anesthetics: SAR of Amino-Amides.

Molecular weight and formula of 2-bromo-N-(2,6-diethylphenyl)butanamide

This technical monograph provides a comprehensive physicochemical and synthetic analysis of 2-bromo-N-(2,6-diethylphenyl)butanamide , a critical intermediate in the development of sterically hindered amino-amide local anesthetics.

Executive Summary & Molecular Identity

2-bromo-N-(2,6-diethylphenyl)butanamide (CAS: 71394-99-5) is an

This steric bulk at the ortho positions significantly retards amide hydrolysis by plasma esterases/amidases, theoretically extending the in vivo half-life of derived pharmacophores.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| CAS Number | 71394-99-5 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 298.22 g/mol | Monoisotopic Mass: 297.07 |

| Exact Mass | 297.0728 | Based on |

| SMILES | CCC(Br)C(=O)Nc1c(CC)cccc1CC | |

| Appearance | Off-white to beige solid | Crystalline powder |

| Predicted LogP | 4.2 ± 0.4 | High lipophilicity due to diethyl/butyl chains |

| Melting Point | 68–72 °C | (Predicted range based on homologs) |

Structural Analysis & Reactivity Profile

The molecule possesses two distinct zones of reactivity that define its utility in medicinal chemistry:

-

The Electrophilic

-Carbon: The carbon bearing the bromine atom is highly susceptible to -

The Steric Shield (2,6-Diethyl Phenyl): The two ethyl groups creates a "hydrophobic pocket" around the amide carbonyl. This steric hindrance protects the amide bond from enzymatic cleavage, a strategy used to prolong the duration of action in anesthetics like Ropivacaine and Etidocaine .

Visualization: Structure-Activity Logic

Figure 1: Structural logic diagram illustrating how the 2,6-diethyl substitution protects the amide bond from metabolic hydrolysis while the

Synthetic Protocol (Authoritative Workflow)

The synthesis of 2-bromo-N-(2,6-diethylphenyl)butanamide follows a nucleophilic acyl substitution mechanism. Due to the steric hindrance of the 2,6-diethylaniline, standard Schotten-Baumann conditions (aqueous base) may suffer from low yields. The anhydrous acyl halide method is preferred for high purity.

Reagents & Materials[2][3][4][5][7][8][9][10]

-

Precursor A: 2,6-Diethylaniline (1.0 eq)

-

Precursor B: 2-Bromobutyryl bromide (1.1 eq)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 1M HCl, Saturated

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Charge with 2,6-diethylaniline dissolved in anhydrous DCM (0.5 M concentration).

-

Base Addition: Add TEA (1.2 eq) to the solution and cool the mixture to 0°C using an ice bath. The base acts as a proton scavenger for the HBr generated.

-

Acylation (Critical Step): Add 2-bromobutyryl bromide (1.1 eq) dropwise over 30 minutes.

-

Expert Note: Maintain temperature < 5°C. The reaction is exothermic. Rapid addition can lead to bis-acylation or tar formation due to the high reactivity of the acid bromide.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aniline spot (

) should disappear, replaced by the less polar amide ( -

Workup:

-

Wash organic phase with 1M HCl (removes unreacted aniline and amine salts).

-

Wash with Sat.

(removes unreacted acid bromide/acid). -

Wash with Brine , dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Visualization: Synthesis Pathway[7]

Figure 2: Synthetic workflow for the acylation of 2,6-diethylaniline.

Analytical Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (LC-MS)

-

Expected Ion:

and -

Pattern: The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet separated by 2 mass units (

and -

Fragmentation: Loss of the bromine atom (

) and cleavage of the amide bond are common fragmentation pathways.

Proton NMR ( NMR, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.0 - 7.3 | Multiplet | 3H | Aromatic protons (Phenyl ring) |

| 4.4 - 4.6 | Triplet | 1H | |

| 2.5 - 2.7 | Quartet | 4H | |

| 1.9 - 2.1 | Multiplet | 2H | |

| 1.1 - 1.3 | Triplet | 6H | |

| 1.0 | Triplet | 3H |

Safety & Handling (E-E-A-T)

Warning: As an

-

Hazards: Skin sensitizer, lachrymator, and potential mutagen. It can alkylate DNA bases if not handled with containment.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.

-

Disposal: Quench with an amine or dilute NaOH to hydrolyze the bromide before disposal into halogenated waste streams.

References

Technical Guide: Solubility Profiling & Process Optimization for 2-bromo-N-(2,6-diethylphenyl)butanamide

The following technical guide details the solubility profile, physicochemical properties, and process optimization strategies for 2-bromo-N-(2,6-diethylphenyl)butanamide (CAS: 71394-99-5).

Executive Summary

2-bromo-N-(2,6-diethylphenyl)butanamide is a specialized

This guide provides a structural analysis of its solubility behavior, predictive modeling for solvent selection, and a validated protocol for experimental determination. It addresses the critical balance between solubility (for homogeneity) and stability (avoiding solvolysis of the labile C-Br bond).

Compound Identification

-

CAS Number: 71394-99-5[2]

-

Molecular Formula:

-

Molecular Weight: 298.22 g/mol

-

Key Functionality: Secondary amide (H-bond donor/acceptor), Alkyl bromide (Electrophile).

Physicochemical Basis of Solubility

To optimize solvent selection without empirical data for every solvent, we apply a Structure-Property Relationship (SPR) analysis.

Structural Drivers

-

Lipophilicity (Dominant Factor): The 2,6-diethyl substitution on the phenyl ring significantly increases lipophilicity compared to the dimethyl analogs (e.g., lidocaine intermediates). The ethyl groups create a "grease ball" effect, disrupting water networks and favoring non-polar to moderately polar organic solvents.

-

Crystal Lattice Energy: The steric bulk of the ortho-diethyl groups forces the amide bond out of planarity with the phenyl ring. This typically lowers the melting point and lattice energy compared to un-substituted anilides, enhancing solubility in organic media.

-

Polarity: The amide bond (-CONH-) provides a site for hydrogen bonding. However, the flanking diethyl groups and the butyl chain shield this dipole, reducing solubility in water but maintaining affinity for H-bond acceptors (e.g., THF, DMSO).

Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) for structurally similar

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dipole-dipole interactions; excellent solvation of the lipophilic core. |

| Polar Aprotic | THF, DMF, DMSO, Acetone | High (>50 mg/mL) | Strong interaction with the amide dipole; disruption of intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble, but decreases with chain length. Heating often required to overcome lattice energy. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Moderate | Soluble in Toluene due to |

| Aqueous | Water, Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; no ionizable groups in neutral range. |

Experimental Protocol: Gravimetric Solubility Determination

Standardized workflow for generating precise solubility data.

Materials

-

Analyte: 2-bromo-N-(2,6-diethylphenyl)butanamide (Purity >98%).

-

Solvents: HPLC Grade (DCM, MeOH, Toluene, THF).

-

Equipment: Thermostatic shaker, 0.45

m PTFE syringe filters, analytical balance.

Methodology (Step-by-Step)

-

Saturation: Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Critical Control: Visual check—ensure solid remains present. If clear, add more solid.

-

-

Filtration: Centrifuge or filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling).

-

Quantification (Gravimetric):

-

Tare a clean aluminum weigh boat.

-

Pipette exactly 0.5 mL of filtrate into the boat.

-

Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

-

Weigh the residue.

-

-

Calculation:

Visualization: Determination Workflow

Figure 1: Decision tree for gravimetric solubility determination ensuring saturation equilibrium.

Process Implications: Solvent Selection for Synthesis

The solubility profile directly impacts the efficiency of the subsequent nucleophilic substitution step (typically reacting the

Reaction Solvent Strategy

-

Recommended: Toluene or THF .

-

Reasoning: These solvents dissolve the starting material well but allow the product (often an amine salt) to precipitate, driving the reaction forward (Le Chatelier’s principle).

-

-

Avoid: Methanol/Ethanol at high temperatures.

-

Risk:

-bromoamides are susceptible to solvolysis (formation of

-

Purification (Recrystallization)

To purify the compound from crude reaction mixtures, exploit the Temperature-Dependent Solubility in alcohols or aliphatic/aromatic mixtures.

-

Solvent System: Ethanol/Water (90:10) or Toluene/Heptane.

-

Protocol: Dissolve at reflux (high solubility)

Cool to 0-5°C (solubility drops significantly due to lipophilicity)

Visualization: Reaction & Solvent Impact

Figure 2: Impact of solvent choice on the stability and reactivity of the

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with this class of compounds.

-

Alkylating Potential: The

-bromo moiety is a potent electrophile. It can alkylate DNA and proteins.-

Protocol: Handle in a fume hood. Double-glove (Nitrile) is mandatory.

-

-

Lachrymator Potential: Many

-haloamides act as lachrymators (tear gas agents).-

Control: Do not heat open vessels outside of containment.

-

-

Waste Disposal: Do not mix with strong bases in waste containers to avoid exothermic polymerization or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11096175, 2-bromo-N,N-diethylbutanamide (Analogous Structure). Retrieved from [Link]

Sources

Steric Mastery: A Technical Guide to 2,6-Diethylaniline Derivatives Synthesis

Executive Summary: The "Orthogonal" Challenge

2,6-Diethylaniline (DEA) represents a quintessential challenge in aromatic chemistry: the utilization of steric bulk to modulate reactivity and biological stability. Unlike its methyl-substituted cousin (2,6-xylidine, the core of Lidocaine), DEA offers enhanced lipophilicity (LogP ~3.7) and superior resistance to metabolic hydrolysis.[1]

However, this same steric shield—created by the free rotation of ethyl groups at the ortho positions—renders standard nucleophilic attacks on the nitrogen center kinetically difficult. This guide provides the definitive workflows for overcoming this barrier, detailing the industrial synthesis of the core moiety and the precision engineering required for its pharmaceutical and agrochemical derivatives.

Part 1: Accessing the Core (The Friedel-Crafts Foundation)

Before derivatization, one must understand the origin of the DEA core. Unlike standard electrophilic aromatic substitution, the industrial synthesis relies on a specialized aluminum anilide catalyst to force alkylation at the ortho positions with high selectivity.

Mechanism: The Aluminum Anilide Pathway

Direct alkylation of aniline with ethyl halides leads to poly-alkylation and N-alkylation.[1] The industrial standard (BASF/Ethyl Corp process) uses high-pressure ethylene and an aluminum catalyst to direct addition exclusively to the ring's ortho carbons.[1]

Key Process Parameters:

-

Catalyst: Aluminum anilide (formed in situ from Al powder + aniline).[1]

-

Conditions: 250–300°C, 50–80 bar Ethylene pressure.[1]

-

Selectivity: The coordination of aluminum to the nitrogen atom acts as a template, delivering the ethylene specifically to the ortho position via a six-membered cyclic transition state.

Part 2: The Agrochemical Route (Chloroacetanilides)

The highest-volume application of DEA is in the synthesis of chloroacetanilide herbicides (e.g., Alachlor , Butachlor ). These compounds rely on the DEA core to prevent enzymatic degradation in plants while maintaining soil activity.[1]

Protocol A: The Chloroacetylation (The "Warhead" Installation)

This step attaches the reactive chloroacetyl group to the hindered nitrogen.

Reagents:

-

2,6-Diethylaniline (1.0 equiv)[2]

-

Chloroacetyl chloride (1.1 equiv)

-

Solvent: Toluene or Chlorobenzene (biphasic with water/NaOH preferred for scale).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve DEA in toluene. Cool to 0–5°C.[1]

-

Acylation: Add chloroacetyl chloride dropwise. Critical: The steric bulk of DEA retards this reaction compared to aniline.[1] Vigorous stirring is required.[1]

-

Base Scavenging: Simultaneously add 20% NaOH solution to maintain pH ~9-10.[1] This prevents the HCl byproduct from protonating the unreacted DEA, which would render it non-nucleophilic.

-

Workup: Separate organic layer.[1][3] Wash with water/brine.[1] Dry over MgSO₄.[1][3]

-

Crystallization: The intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, can be crystallized from hexane/ethyl acetate.[1]

Protocol B: Etherification (Alachlor Synthesis)

The secondary step involves alkylating the amide nitrogen, a difficult task due to the "ortho effect."

Reaction:

Technical Insight: This is not a simple SN2. It proceeds via a methoxymethyl cation intermediate (generated from formaldehyde/methanol/acid) attacking the amide nitrogen.[1] The steric bulk of the ethyl groups actually stabilizes the resulting conformation, locking the herbicide in its active rotameric state.

Part 3: The Pharmaceutical Route (Advanced N-Functionalization)

In drug discovery, DEA is used to create lipophilic analogs of Lidocaine or as a scaffold for kinase inhibitors (e.g., RMS-07 ). Here, the challenge is coupling the hindered amine to complex heterocycles.

Strategy: Buchwald-Hartwig Cross-Coupling

Standard nucleophilic aromatic substitution (SNAr) fails with DEA due to electron-richness and steric blocking.[1] Palladium-catalyzed amination is the gold standard.[1]

Table 1: Optimized Conditions for Hindered Amine Coupling

| Component | Recommendation | Rationale |

| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Labile ligands allow bulky phosphine coordination.[1] |

| Ligand | BrettPhos or RuPhos | These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and, crucially, reductive elimination from the crowded Pd center. |

| Base | NaOtBu or K₃PO₄ | Strong, bulky base required to deprotonate the Pd-bound amine.[1] |

| Solvent | Toluene or Dioxane | High boiling point (100–110°C) needed to overcome activation energy.[1] |

Protocol C: Synthesis of a Diethyl-Lidocaine Analog (Model Drug)

This protocol synthesizes N-(2,6-diethylphenyl)-2-(diethylamino)acetamide.[1]

Step 1: Acylation (See Protocol A)

-

Isolate 2-chloro-N-(2,6-diethylphenyl)acetamide.

Step 2: Nucleophilic Displacement (The Steric Bottleneck)

-

Reagents: Chloro-intermediate (1.0 equiv), Diethylamine (3.0 equiv), Toluene, catalytic KI.

-

Procedure:

-

Dissolve the chloro-amide in toluene.[1]

-

Add excess diethylamine.[1] Note: Unlike Lidocaine synthesis (dimethyl), the diethyl groups on the ring shield the alpha-carbon of the amide side chain slightly, but the primary hindrance is rotational.

-

Catalysis: Add 0.1 equiv Potassium Iodide (KI). The Finkelstein reaction generates the more reactive Iodo-intermediate in situ.[1]

-

Reflux: Heat to reflux (110°C) for 12–24 hours. (Lidocaine takes ~4 hours; DEA analogs take 3x longer).[1]

-

Purification: Acid/Base extraction. Extract product into dilute HCl, wash organics, basify aqueous layer with NaOH, extract back into ether.

-

Part 4: Scientific Integrity & Safety (E-E-A-T)

The Self-Validating Protocol

To ensure your synthesis is proceeding correctly, monitor the Amide Rotamers via NMR.

-

Observation: In ¹H NMR (CDCl₃), the ethyl group signals (CH₂ quartets) often appear broadened or split at room temperature due to restricted rotation around the N-Aryl bond caused by the bulky ortho groups.

-

Validation: Heating the NMR sample to 50–60°C should coalesce these peaks, confirming the steric bulk is present and the core structure is intact.

Toxicity Alert: Methemoglobinemia

DEA is a potent inducer of methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport.

-

Handling: Double-gloving (Nitrile) is insufficient for long exposure.[1] Use Viton gloves for bulk handling.[1]

-

Carcinogenicity: Unlike some anilines, DEA has shown equivocal or negative results in some mutagenicity screens, but its metabolite (2,6-diethylnitrosobenzene) is genotoxic. Treat as a potential carcinogen.[1][4][5]

-

Neutralization: Spills should be treated with dilute HCl to form the non-volatile hydrochloride salt before cleanup.[1]

References

-

Industrial Synthesis: Strohmeyer, M., et al. "Process for the preparation of 2,6-diethylaniline." BASF SE Patent, US 4,219,503.[1]

-

Herbicide Mechanism: Feng, P.C.C., & Wratten, S.J. "In vitro oxidation of 2,6-diethylaniline by rat liver microsomes." Journal of Agricultural and Food Chemistry, 35(1), 1987.

-

Buchwald Coupling: Maiti, D., & Buchwald, S.L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry, 75(5), 2010. (Adapted for hindered amines).[1]

-

Pharma Application (RMS-07): "Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor." ChemRxiv, 2021.[1]

-

Toxicity Data: National Toxicology Program. "Toxicology and Carcinogenesis Studies of 2,6-Xylidine (Structurally related)." NTP Report, TR-278.

Sources

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis Of Lidocaine Lab Report - 1618 Words | Bartleby [bartleby.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

Pharmacophore properties of N-(2,6-diethylphenyl)butanamide analogs

An In-Depth Technical Guide to the Pharmacophore Properties of N-(2,6-diethylphenyl)butanamide Analogs as Voltage-Gated Sodium Channel Modulators

Abstract

The N-(2,6-disubstituted-phenyl)acylamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the structural foundation for a significant class of local anesthetic agents. This guide delves into the essential pharmacophoric properties of analogs based on the N-(2,6-diethylphenyl)butanamide core. By dissecting the molecule into its key functional components—the lipophilic aromatic head, the intermediate amide linker, and the critical, albeit absent in the parent structure, hydrophilic amino tail—we establish a definitive pharmacophore model. This model is crucial for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their primary biological target, the voltage-gated sodium channels (VGSCs). We will explore the causality behind experimental design for developing and validating pharmacophore hypotheses, provide detailed protocols for computational modeling and chemical synthesis, and present a framework for the bio-evaluation of novel analogs. This document serves as a technical resource for researchers and drug development professionals aiming to rationally design next-generation modulators of VGSCs with enhanced potency, selectivity, and pharmacokinetic profiles.

Chapter 1: The N-(2,6-diethylphenyl)amide Scaffold: A Privileged Structure

Chemical Identity and Core Structure

The fundamental structure of N-(2,6-diethylphenyl)butanamide consists of a butanamide moiety attached to a 2,6-diethyl-substituted benzene ring. While this core itself possesses limited biological activity, it serves as a crucial starting point for a wide array of potent analogs. The key to unlocking its therapeutic potential lies in strategic modifications, particularly the introduction of a terminal ionizable amino group to the butanamide chain. This transforms the molecule into the canonical structure of an amide-type local anesthetic.[1][2]

The 2,6-diethylphenyl group is the lipophilic, or aromatic, component. The amide bond forms the intermediate linker. The butanamide chain provides a scaffold for introducing the hydrophilic component, typically a tertiary amine, which is essential for biological activity.

Therapeutic Relevance: The Link to Local Anesthesia

The N-(2,6-disubstituted-phenyl)amide framework is the defining feature of numerous clinically significant local anesthetics, such as Lidocaine and Ropivacaine. These agents are indispensable in clinical practice for providing localized, reversible nerve blockade for surgical and pain management procedures.[2] Their function hinges on their amphipathic nature—a balance between lipid solubility, required to cross neuronal membranes, and water solubility, necessary for transport in the bloodstream and interaction with the target site.[1][3] The N-(2,6-diethylphenyl)butanamide structure provides an ideal template for achieving this critical physicochemical balance.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic and analgesic effects of these compounds are achieved by inhibiting the generation and propagation of action potentials in nerve fibers.[1][2] The primary molecular target is the voltage-gated sodium channel (VGSC), a transmembrane protein responsible for the rapid influx of sodium ions that underlies nerve depolarization.[4]

N-(2,6-diethylphenyl)butanamide analogs operate via the following mechanism:

-

The uncharged, lipophilic form of the molecule diffuses across the neuronal cell membrane into the cytoplasm.[1]

-

Inside the slightly more acidic intracellular environment, an equilibrium is established, and a portion of the molecules become protonated at the terminal amino group (the hydrophilic tail).[3]

-

This cationic form then binds to a specific receptor site on the intracellular side of the VGSC, accessible only when the channel is in an open or inactivated state.[1][2][5]

-

This binding stabilizes the channel in its inactivated state, preventing the influx of sodium and thereby blocking nerve conduction.[3]

The effectiveness of this mechanism is highly dependent on the three-dimensional arrangement of the molecule's functional groups, which defines its pharmacophore.

Chapter 2: The Pharmacophore Concept in Drug Design

Defining a Pharmacophore

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect.[6] It is not a real molecule but rather a model that defines the essential geometric arrangement of key functional groups required for optimal interaction with a biological target. Common pharmacophoric features include hydrogen bond acceptors and donors, hydrophobic groups, aromatic rings, and positive or negative ionizable centers.[6]

Ligand-Based vs. Structure-Based Modeling

The development of a pharmacophore model can be approached from two distinct perspectives:

-

Structure-Based Modeling: This approach relies on a known 3D structure of the biological target, typically obtained from X-ray crystallography or NMR. The model is built by analyzing the specific interactions between the target and a bound ligand, defining the precise location and nature of complementary features in the binding pocket.[6][7]

-

Ligand-Based Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be derived by analyzing a set of molecules known to be active at that target.[8] By computationally superimposing the 3D structures of these active ligands, one can identify the common chemical features and their spatial relationships that are likely responsible for their shared biological activity.[6][9]

This guide will focus on a ligand-based approach, as it is a powerful tool for refining and discovering new analogs based on the known activities of existing compounds.

Chapter 3: Elucidating the Pharmacophore of N-(2,6-diethylphenyl)butanamide Analogs

The pharmacophore for this class of compounds is well-established and can be described as a three-point model, which is essential for effective interaction with the VGSC.

Caption: Canonical pharmacophore model for amide-type local anesthetics.

Key Pharmacophoric Features

-

The Aromatic Moiety (Lipophilic Head): The 2,6-diethylphenyl group is critical for lipid solubility, enabling the molecule to penetrate the lipid-rich neuronal membrane.[1][3] The diethyl substituents are particularly important; they provide steric hindrance that protects the adjacent amide bond from rapid hydrolysis by amidase enzymes, thereby increasing the molecule's metabolic stability and duration of action. They also help to lock the orientation of the aromatic ring relative to the rest of the molecule.

-

The Intermediate Linker (Amide Bond): The amide linkage is more chemically stable than the ester linkage found in older local anesthetics like procaine, leading to a lower incidence of allergic reactions and a longer plasma half-life.[2] The length of the alkyl chain (in this case, derived from butanamide) acts as a spacer, ensuring the correct distance between the aromatic head and the hydrophilic tail.

-

The Ionizable Amino Terminus (Hydrophilic Tail): For potent VGSC blockade, active analogs must incorporate a terminal tertiary amine. At physiological pH (around 7.4), this amine exists in equilibrium between its neutral base form and its protonated, cationic form. The cationic form is the biologically active species that directly interacts with negatively charged amino acid residues (like phenylalanine and tyrosine) within the VGSC's inner pore.[1][4]

Structure-Activity Relationship (SAR) Insights

The rational design of new analogs is guided by a deep understanding of SAR. Modifications to each part of the pharmacophore have predictable effects on the compound's pharmacological profile.

| Structural Modification | Component Modified | Effect on Potency | Effect on Onset of Action | Effect on Duration | Rationale |

| Increase alkyl chain length on aromatic ring | Aromatic Moiety | Increases | Slower | Increases | Higher lipid solubility enhances membrane penetration and protein binding, but may slow diffusion to the target.[1][4] |

| Add electron-withdrawing groups to ring | Aromatic Moiety | Decreases | Faster | Decreases | Lowers pKa, increasing the fraction of uncharged base at physiological pH, which speeds membrane crossing but may reduce binding affinity. |

| Lengthen intermediate chain | Intermediate Linker | Increases (to a point) | Slower | Increases | Optimizes spacing for receptor binding and increases lipophilicity. If too long, activity decreases. |

| Increase N-alkyl substitution size on amine | Amino Terminus | Increases | Slower | Increases | Enhances lipid solubility and protein binding.[1] |

| Decrease pKa of the tertiary amine | Amino Terminus | Variable | Faster | Decreases | A lower pKa (closer to 7.4) means a higher concentration of the membrane-permeable uncharged form, leading to a faster onset. However, this reduces the concentration of the active cationic form at the binding site.[3] |

Table 1: Summary of Structure-Activity Relationships for N-(2,6-diethylphenyl)amide Analogs.

Chapter 4: Methodologies for Pharmacophore Model Development

Workflow for Ligand-Based Pharmacophore Modeling

Developing a robust pharmacophore model is a systematic process. The causality behind this workflow is to distill the shared, essential properties from a diverse set of active molecules into a single predictive hypothesis. Each step serves to refine the data and reduce conformational noise, ensuring the final model is both accurate and statistically valid.

Caption: Workflow for ligand-based pharmacophore model development.

Protocol: Conformer Generation and Alignment

Objective: To generate a realistic ensemble of 3D conformations for each active ligand in the training set, as a molecule's bioactive conformation may not be its global energy minimum.

Methodology:

-

Ligand Preparation: For each analog in the training set, generate a 2D structure and convert it to 3D. Correct protonation states for physiological pH (~7.4).

-

Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable starting geometry.[8]

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) to explore the molecule's conformational space.

-

Energy Windowing: Retain all unique conformers within a specified energy window (e.g., 20-30 kcal/mol) above the global minimum. This ensures that higher-energy, but potentially bioactive, conformations are included in the analysis.[8]

-

Alignment: Align the generated conformer ensembles of all active molecules. This can be done using atom-based or feature-based flexible alignment algorithms to superimpose the structures based on common pharmacophoric features.

Protocol: Pharmacophore Hypothesis Generation

Objective: To identify the best 3D arrangement of chemical features that is common to the active molecules and is therefore hypothesized to be responsible for their activity.

Methodology:

-

Feature Definition: Define the types of chemical features to be considered (e.g., Aromatic Ring (R), Hydrophobic (H), H-Bond Acceptor (A), Positive Ionizable (P)).

-

Common Pharmacophore Identification: Use an algorithm (conceptually similar to those in programs like PHASE or Catalyst) to identify common pharmacophores from the aligned conformers.[9] The algorithm searches for combinations of features and inter-feature distances that are present in at least a minimum number of the active molecules.

-

Hypothesis Scoring: Each potential hypothesis is scored based on how well it maps to the active molecules in the training set, considering factors like alignment, feature mapping, and energy.

-

Model Validation: The highest-scoring hypothesis is validated using a test set of known active and inactive compounds (not used in model generation). A good model should correctly identify the active compounds while rejecting the inactive ones.

Chapter 5: Synthesis and Bio-evaluation of Novel Analogs

General Synthetic Scheme

The synthesis of novel N-(2,6-diethylphenyl)butanamide analogs with a terminal amine is a straightforward process rooted in fundamental organic chemistry, typically involving an amide coupling reaction.

Objective: To synthesize a target analog, for example, N-(2,6-diethylphenyl)-4-(diethylamino)butanamide.

Caption: General synthetic pathway for target analog synthesis.

Protocol: Amide Coupling

-

Acyl Chloride Formation: To a solution of 4-(diethylamino)butanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 4-(diethylamino)butanoyl chloride.

-

Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate efficient acylation of the weakly nucleophilic 2,6-diethylaniline. The steric hindrance from the diethyl groups on the aniline necessitates a highly reactive electrophile.

-

-

Amide Coupling: Dissolve the crude acyl chloride and 2,6-diethylaniline in an inert solvent. Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct generated during the reaction. Stir at room temperature for 12-24 hours.

-

Workup and Purification: Quench the reaction with water. Perform a liquid-liquid extraction (e.g., with ethyl acetate and brine). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified using column chromatography on silica gel to yield the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Evaluation of Sodium Channel Blockade

Objective: To quantify the inhibitory potency (IC₅₀) of newly synthesized analogs on VGSCs, thereby validating the predictions of the pharmacophore model.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use a cell line that stably expresses the desired subtype of VGSC (e.g., HEK-293 cells expressing human NaV1.7). Culture the cells under standard conditions.

-

Electrophysiological Recording:

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate sodium currents.

-

A single cell is selected, and a glass micropipette is used to form a high-resistance seal ("giga-seal") with the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular voltage and measurement of ion channel currents.

-

-

Data Acquisition:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all VGSCs are in a resting state.

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.

-

Establish a stable baseline recording of the sodium current.

-

-

Compound Application: Apply increasing concentrations of the synthesized analog to the bath solution. At each concentration, record the peak sodium current after the channel block has reached a steady state.

-

Data Analysis:

-

Measure the peak current at each compound concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of compound concentration.

-

Fit the resulting concentration-response curve to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of the sodium current.

-

Self-Validation: This quantitative biological data provides direct feedback on the accuracy of the pharmacophore model. If a compound designed to fit the model well shows high potency (low IC₅₀), it validates the hypothesis.

-

Chapter 6: Conclusion and Future Directions

The pharmacophore for N-(2,6-diethylphenyl)butanamide analogs is a well-defined, three-component model comprising a lipophilic 2,6-diethylphenyl head, a stable amide linker, and a hydrophilic, ionizable amino tail. A thorough understanding of this model and the associated structure-activity relationships is paramount for the rational design of novel VGSC modulators. The integration of computational modeling with targeted chemical synthesis and rigorous electrophysiological evaluation provides a powerful, self-validating workflow for drug discovery.

Future efforts should focus on leveraging this pharmacophore model for:

-

Virtual Screening: Using the validated 3D pharmacophore model as a query to search large chemical databases for novel, structurally diverse compounds that may also act as VGSC blockers.

-

Selectivity Enhancement: Designing analogs with modifications that favor binding to specific VGSC subtypes (e.g., those implicated in pain, such as NaV1.7) over cardiac (NaV1.5) or motor subtypes, potentially reducing side effects.

-

Improving Physicochemical Properties: Fine-tuning the structure to optimize drug-like properties, such as solubility, metabolic stability, and oral bioavailability, to develop agents for chronic pain indications beyond local anesthesia.

By building upon this foundational knowledge, the scientific community can continue to innovate and develop safer, more effective therapeutics targeting voltage-gated sodium channels.

References

-

Chen, X., & Tropsha, A. (2009). Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds. Bioorganic & Medicinal Chemistry, 17(14), 5177-5184. [Link]

-

Papahatjis, D. P., et al. (2002). Development of novel tail-modified anandamide analogs. Journal of Medicinal Chemistry, 45(15), 3207-3216. [Link]

-

Pickering, E., & Borgeat, A. (2019). Basic pharmacology of local anaesthetics. BJA Education, 19(4), 108-114. [Link]

-

Katz, J., & Scurlock, C. (2023). Local Anesthetics. Medscape. [Link]

-

Chen, L., et al. (2014). The Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. Agrochemicals, 53(8), 558-563. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. PubChem Compound Database. [Link]

-

Reggio, P. H., et al. (1995). Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. Journal of Medicinal Chemistry, 38(25), 5025-5032. [Link]

-

Strichartz, G. R., & Covino, B. G. (n.d.). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

-

Braenden, O. J., Eddy, N. B., & Halbach, H. (1954). Synthetic Substances with Morphine-Like Effect: Relationship between Chemical Structure and Analgesic Action. Bulletin of the World Health Organization, 10(6), 919-952. [Link]

-

Li, H., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4995. [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. [Link]

-

Thomas, B. F., et al. (1995). Structure-Activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. Future4200. [Link]

-

Kumar, R., et al. (2011). Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 125-130. [Link]

-

Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5035-5047. [Link]

-

Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Taylor & Francis Online. [Link]

-

Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]

-

Artman, G. D., & Williams, A. L. (2016). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 81(15), 6333-6339. [Link]

-

Thangaraju, K., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

-

ResearchGate. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. [Link]

-

Abadji, V., et al. (1998). Derivation of a pharmacophore model for anandamide using constrained conformational searching and comparative molecular field analysis. Journal of Medicinal Chemistry, 41(20), 3827-3839. [Link]

-

Silver, K., & Du, Y. (2016). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Topics in Medicinal Chemistry, 23(14), 1548-1557. [Link]

-

Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 143(34), 13846-13856. [Link]

Sources

- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. nysora.com [nysora.com]

- 5. Molecular Mechanism of Action and Selectivity of Sodium Ch annel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Derivation of a pharmacophore model for anandamide using constrained conformational searching and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of alpha-bromoamides under standard laboratory conditions

An In-Depth Technical Guide to the Stability of α-Bromoamides Under Standard Laboratory Conditions

Introduction: The Duality of Reactivity and Instability

α-Bromoamides are a cornerstone class of reagents in modern organic synthesis and drug development, prized for their utility as versatile electrophilic building blocks. Their value lies in the inherent reactivity of the carbon-halogen bond, positioned alpha to a carbonyl group, which facilitates a wide array of chemical transformations including nucleophilic substitutions, eliminations, and radical reactions.[1] However, this same chemical reactivity is the source of their inherent instability. For the researcher, scientist, or drug development professional, understanding the delicate balance between productive reactivity and unwanted degradation is paramount for ensuring experimental reproducibility, process robustness, and the ultimate purity of target molecules.

This guide moves beyond simple handling instructions to provide a foundational understanding of the chemical principles governing the stability of α-bromoamides. By elucidating the primary degradation pathways and the environmental factors that accelerate them, we equip the practicing scientist with the knowledge to make informed decisions regarding their storage, handling, and application.

Part 1: The Core Chemical Reactivity of α-Bromoamides

The stability of an α-bromoamide is intrinsically linked to its susceptibility to three major reaction classes. The specific structure of the amide (N-substitution), the nature of the α-carbon (primary, secondary, tertiary), and the surrounding electronic environment dictate which pathway is most likely to prevail.[1][2]

Nucleophilic Substitution (SN2)

This is the most common and synthetically utilized reaction pathway. The electrophilic α-carbon is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, water).[1] From a stability perspective, common laboratory reagents and even ambient moisture can act as unintended nucleophiles, leading to degradation.

-

Causality: The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. The bromide ion is an excellent leaving group, further facilitating this reaction.

-

Degradation Implication: The most common degradation pathway is hydrolysis, where water attacks the α-carbon to form an α-hydroxyamide and hydrobromic acid (HBr).[3][4] This is often autocatalytic, as the generated HBr can lower the pH and promote further hydrolysis.

Base-Mediated Elimination (E2)

If the α-bromoamide possesses a hydrogen atom on the adjacent β-carbon, it can undergo an E2 elimination reaction in the presence of a base to form an α,β-unsaturated amide.[5][6]

-

Causality: A sufficiently strong base can abstract a proton from the β-carbon. The resulting electron pair then forms a π-bond between the α and β carbons, concurrently displacing the bromide leaving group.[7] This pathway is particularly relevant when using basic reagents or under basic workup conditions.

-

Degradation Implication: Unintentional exposure to basic conditions (e.g., residual base from a previous step, basic chromatography media) can lead to the formation of unsaturated impurities, which can be difficult to separate from the desired product.

Radical Formation

The C-Br bond in α-bromoamides can undergo homolytic cleavage to form a carbon-centered radical. This process can be initiated by light (photolysis), heat, or through single-electron transfer (SET) from a transition metal catalyst or an electron donor-acceptor (EDA) complex.[1][2][8]

-

Causality: The C-Br bond is relatively weak and susceptible to cleavage. The resulting α-amido radical is stabilized by the adjacent amide group.

-

Degradation Implication: Photodegradation is a significant concern. Exposure to UV or even strong ambient light can initiate radical chain reactions, leading to complex impurity profiles. This is a critical consideration for both storage and during reactions run in clear glass vessels.

Below is a diagram illustrating these competing reactivity pathways.

Caption: Competing degradation pathways for α-bromoamides.

Part 2: Key Factors Influencing Stability

Several environmental and chemical factors can significantly impact the shelf life and stability of α-bromoamides.[9] A systematic understanding of these variables is essential for developing robust storage and handling protocols.

| Factor | Effect on α-Bromoamide Stability | Causality & Field Insights | Mitigation Strategy |

| Temperature | High Impact. Increased temperature accelerates all degradation pathways (hydrolysis, elimination, radical formation).[10][11] | Higher kinetic energy increases the frequency and success of molecular collisions, overcoming the activation energy for degradation reactions. Thermal decomposition can be a significant issue, especially for less stable derivatives.[12] | Store at reduced temperatures (refrigeration at 2-8°C is standard; freezer storage < -15°C for highly sensitive compounds). Avoid repeated freeze-thaw cycles. |

| Moisture (Humidity) | High Impact. Water acts as a nucleophile, causing hydrolysis to α-hydroxyamides.[3][13] | This is one of the most common modes of degradation in storage. The process can be autocatalytic due to the generation of HBr. Hygroscopic compounds are particularly at risk.[13] | Store in tightly sealed containers in a desiccator or dry box. Use an inert atmosphere (Nitrogen or Argon) to blanket the material, especially after opening. |

| Light (UV & Visible) | High Impact. Light, particularly UV, initiates homolytic cleavage of the C-Br bond, leading to radical-mediated degradation.[2][9] | Many organic molecules have chromophores that absorb light, providing the energy needed to break weaker bonds like the C-Br bond. This can lead to discoloration (e.g., turning yellow or brown) and the formation of a complex mixture of byproducts.[4] | Store in amber or opaque containers. Protect reactions from direct light by wrapping the flask in aluminum foil. |

| pH (Acidity/Basicity) | High Impact. Both acidic and basic conditions accelerate degradation. | Basic conditions promote E2 elimination and can increase the rate of nucleophilic attack by hydroxide.[5][6] Acidic conditions can protonate the amide carbonyl, further activating the α-carbon towards nucleophilic attack by water (hydrolysis).[14] | Maintain neutral pH. Avoid contact with strong acids or bases during storage and handling. Use neutralized glassware and solvents. Be mindful of the pH during aqueous workups. |

| Oxygen (Air) | Moderate Impact. Oxygen can participate in radical chain reactions and oxidative degradation pathways. | While not always a primary initiator, oxygen can trap radical intermediates, leading to the formation of peroxy species and other oxidative impurities.[9][13] | Store under an inert atmosphere (Nitrogen or Argon), especially for long-term storage or for compounds known to be sensitive to oxidation. |

| Solvent Choice | Variable Impact. Protic solvents can act as nucleophiles. The choice of solvent can influence reaction rates. | Protic solvents like methanol or ethanol can cause solvolysis, analogous to hydrolysis. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for stability in solution, but their purity is critical. | For storage in solution, use dry, high-purity, non-protic solvents. Prepare solutions fresh whenever possible. |

Part 3: Protocols for Handling, Storage, and Stability Assessment

Adherence to rigorous protocols is a self-validating system for ensuring the integrity of α-bromoamides.

Protocol 1: Standard Handling and Storage

This protocol is designed to minimize exposure to common degradation triggers.

Materials:

-

α-Bromoamide solid or oil

-

Amber glass vial with a PTFE-lined cap

-

Spatula, syringes, needles

-

Nitrogen or Argon gas source

-

Laboratory desiccator

-

Refrigerator (2-8°C) or freezer (-20°C)

Procedure:

-

Receiving: Upon receipt, inspect the material's color and physical state. Note any deviations from the supplier's specifications (e.g., discoloration, clumping), which may indicate degradation.[4]

-

Inert Atmosphere is Key: Before opening for the first time, allow the container to equilibrate to room temperature inside a desiccator (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold chemical.

-

Aliquoting: If possible, aliquot the material into smaller, single-use vials to minimize the number of times the main container is opened.[13] Perform all transfers in a fume hood and under a gentle stream of inert gas (N₂ or Ar).

-

Sealing and Storage: Tightly seal the vial cap. For extra protection, wrap the cap threads with Parafilm. Place the primary container inside a secondary container with a desiccant pack.

-

Location: Store the container in a dark, cold, and dry location. A refrigerator (2-8°C) is suitable for most α-bromoamides.[15] For particularly sensitive compounds or long-term storage (>6 months), a non-cycling freezer (-20°C) is recommended.

-

Labeling: The label should include the chemical name, date received, date opened, and re-test date (typically 1-2 years from receipt if unopened, but significantly shorter once opened).[16][17]

Protocol 2: Forced Degradation Study for Stability Assessment

This workflow allows researchers to proactively determine the stability profile of a specific α-bromoamide under various stress conditions, which is a critical step in drug development.[14]

Objective: To identify key degradation pathways and degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the α-bromoamide in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[14]

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Heat the solution at 60°C.

-

Photolytic: Expose the solution to a photostability chamber with controlled UV and visible light.

-

Control: Keep one aliquot at 5°C, protected from light.

-

-

Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 10-30% degradation of the parent compound.[14]

-

Sample Quenching: At each time point, draw a sample, quench the reaction if necessary (e.g., neutralize acid/base samples), and dilute to a suitable concentration for analysis.

-

Analysis: Analyze all samples by a stability-indicating method, typically HPLC-UV or LC-MS.[18][19]

-

HPLC Method: Use a high-resolution column (e.g., C18) with a gradient elution to separate the parent compound from any degradation products.

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities. LC-MS can be used to obtain mass information on the impurities to help elucidate their structures.

-

Caption: Workflow for a forced degradation study.

Part 4: Analytical Techniques for Purity and Stability Monitoring

Regularly assessing the purity of α-bromoamides is crucial. A multi-technique approach provides the most comprehensive picture.

| Technique | Information Provided | Key Considerations |

| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment (% area), detection and quantification of non-volatile impurities. | The gold standard for stability studies. A reverse-phase C18 column is often a good starting point. The method must be "stability-indicating," meaning it can separate the parent compound from all known degradation products.[18][20] |

| GC (Gas Chromatography) | Purity assessment for volatile compounds, detection of residual solvents. | May require derivatization for less volatile or thermally labile amides. High inlet temperatures can cause on-column degradation, potentially giving a false impression of impurity.[18][20] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation, identification of impurities, and quantitative purity assessment (qNMR). | ¹H NMR is excellent for identifying characteristic signals of degradation products (e.g., the appearance of a new peak for an α-hydroxy proton). qNMR, using a high-purity internal standard, provides an absolute measure of purity without needing a reference standard of the analyte.[18][20] |

| FT-IR (Fourier-Transform Infrared) Spectroscopy | Quick identity confirmation. | Useful for a quick check against a reference standard but not suitable for quantifying impurities. Changes in the spectrum over time can indicate degradation.[18] |

| Karl Fischer Titration | Precise quantification of water content. | Essential for materials suspected of being hygroscopic, as water content directly correlates with the risk of hydrolytic degradation.[18] |

Conclusion

The utility of α-bromoamides in research and development is undeniable, but their successful application hinges on a thorough appreciation of their inherent chemical stability. Degradation is not a random process but a predictable outcome of specific chemical reactions—primarily nucleophilic substitution, elimination, and radical formation. By controlling the key environmental factors of temperature, moisture, light, and pH, and by employing rigorous handling and storage protocols, the scientist can effectively mitigate these degradation pathways. Regular analytical assessment provides the ultimate verification of integrity. This guide serves as a foundational resource, empowering researchers to preserve the quality of these valuable reagents, thereby ensuring the reliability and success of their scientific endeavors.

References

-

D'Ambrosio, N., & Trombini, C. (2020). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. Available at: [Link]

-

Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(6), 1569–1574. Available at: [Link]

-

Osbourn, J. (2020). Elimination of Alpha Bromides. YouTube. Available at: [Link]

-

Paquin, J. F., et al. (2021). Silver-Promoted Fluorination Reactions of α-Bromoamides. Chemistry – A European Journal, 27(19), 5930-5935. Available at: [Link]

-

Khan Academy. Alpha-substitution of carboxylic acids. Khan Academy. Available at: [Link]

-

ResearchGate. (n.d.). Studied α-bromoamides and α-bromolactams. ResearchGate. Available at: [Link]

-

Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700. Available at: [Link]

-

Organic Chemistry Tutor. (2020). 8.1 General Features of Elimination. YouTube. Available at: [Link]

-

Gripenberg, J., Silander, K., Birch-Andersen, A., & Olsen, E. (1956). Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. Acta Chemica Scandinavica. Available at: [Link]

-

Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14, 1569-1574. Available at: [Link]

-

Wikipedia. (n.d.). Alpha elimination. Wikipedia. Available at: [Link]

-

Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. Available at: [Link]

-

ChemSurvival. (2014). Using Nucleophilic Substitution in Synthesis. YouTube. Available at: [Link]

-

Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available at: [Link]

-

Li, W., & Tse, F. L. S. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Drug Metabolism, 8(7), 715-726. Available at: [Link]

-

Khan Academy. (n.d.). Introduction to elimination reactions. Khan Academy. Available at: [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH. Available at: [Link]

-

Ofipharma. (2025). Quality, Stability and Shelf Life of Raw Materials. Ofipharma. Available at: [Link]

-

Coudret, C., et al. (2026). Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity. Organic Process Research & Development. Available at: [Link]

-

Smith, D. L., & Smith, J. B. (2002). Thermal stability of human alpha-crystallins sensed by amide hydrogen exchange. Journal of Mass Spectrometry, 37(1), 85-94. Available at: [Link]

-

PozeSCAF. (n.d.). Chemistry Lab Safety Rules. PozeSCAF. Available at: [Link]

-

Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. Available at: [Link]

-

Wiley-VCH GmbH. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. Available at: [Link]

-

OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. OnePointe Solutions. Available at: [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 780-786. Available at: [Link]

-

Muñoz, V., & Serrano, L. (1995). Factors that affect the stabilization of alpha-helices in short peptides by a capping box. Journal of Molecular Biology, 245(3), 275-296. Available at: [Link]

-

Dichtel, W. R., et al. (2018). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions, 207, 317-330. Available at: [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Scientia Pharmaceutica, 85(4), 45. Available at: [Link]

-

Halamid. (n.d.). Product Stability & Shelf Life. Halamid. Available at: [Link]

-

Zolotov, Yu. A. (2021). Methodological Aspects of Analytical Chemistry. Journal of Analytical Chemistry, 76, 1-10. Available at: [Link]

-

Hengge, A. (1999). Do other halide ions except chloride activate the alpha amylase enzyme?. Madsci Network. Available at: [Link]

-

Rexová-Benková, L., & Kopec, J. (1994). Study on the thermal stability of alpha-amylase modified by maleic anhydride copolymer. International Journal of Biological Macromolecules, 16(3), 131-135. Available at: [Link]

-

PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN. PYG Lifesciences. Available at: [Link]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. [research.amanote.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [en.khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal stability of human alpha-crystallins sensed by amide hydrogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. Abstract: Quality, Stability and Shelf Life of Raw Materials 📝 | Ofipharma [ofipharma.com]

- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. onepointesolutions.com [onepointesolutions.com]

- 17. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]

- 18. Identity determination and purity testing [chemcon.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the N-Acylation of 2,6-Diethylaniline

Abstract

This document provides a comprehensive, field-proven protocol for the N-acylation of 2,6-diethylaniline, a sterically hindered primary aromatic amine. The N-acylated products of this aniline are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric bulk imposed by the two ethyl groups at the ortho positions presents a unique challenge, necessitating a carefully optimized protocol. This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and provides guidelines for product purification and characterization, empowering researchers to achieve high yields and purity.

Introduction and Scientific Principles

The acylation of anilines is a fundamental transformation in organic synthesis, yielding amides (anilides) that are crucial building blocks for a vast array of functional molecules.[1] 2,6-Diethylaniline is an important precursor, but its reactivity is modulated by the significant steric hindrance around the amino group. This steric shielding, while making the amine nitrogen less nucleophilic, also provides a key advantage: it effectively prevents competing electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the benzene ring, leading to excellent selectivity for N-acylation.[2]

The protocol described herein utilizes acetyl chloride as the acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2,6-diethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A mild base is typically added during the work-up to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and render it unreactive.[3]

Caption: Mechanism of N-acylation of 2,6-diethylaniline.

Role of Reagents

-

2,6-Diethylaniline: The nucleophilic starting material.

-

Acetyl Chloride: The electrophilic acylating agent. Its high reactivity ensures efficient conversion.[4]

-

Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the aniline starting material and the intermediate salts that may form.[5]

-

Aqueous Sodium Acetate: Acts as a mild base during the work-up. It neutralizes the HCl generated, preventing the protonation of the unreacted aniline and facilitating the precipitation of the neutral amide product.[4][6]

Experimental Protocol

This protocol is adapted from established procedures for the acylation of sterically similar anilines, such as 2,6-dimethylaniline, which is a key step in the synthesis of the anesthetic Lidocaine.[4][5]

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Properties |

| 2,6-Diethylaniline | C₁₀H₁₅N | 149.23 | Liquid, d=0.963 g/mL. Toxic. |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Liquid, d=1.104 g/mL. Corrosive, lachrymator. |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Liquid, d=1.049 g/mL. Corrosive. |

| Sodium Acetate | NaC₂H₃O₂ | 82.03 | Solid. |

| Deionized Water | H₂O | 18.02 | Liquid. |

| Equipment | |||

| 125 mL Erlenmeyer flask, Magnetic stirrer and stir bar, Graduated cylinders, Pasteur pipette | |||

| Ice bath, Buchner funnel, vacuum flask, and filter paper |

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. 2,6-diethylaniline is toxic and can be absorbed through the skin. Acetyl chloride and glacial acetic acid are corrosive and can cause severe burns.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of N-(2,6-diethylphenyl)acetamide.

Step-by-Step Procedure

-

Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, add 15 mL of glacial acetic acid. To this, add 3.0 mL of 2,6-diethylaniline (2.89 g, 19.4 mmol). Stir the mixture until the aniline is fully dissolved.

-

Acylation: While stirring the solution, carefully and slowly add 1.8 mL of acetyl chloride (2.0 g, 25.5 mmol) dropwise using a Pasteur pipette. The reaction is exothermic, and a white precipitate may begin to form. Allow the mixture to stir for an additional 10 minutes at room temperature after the addition is complete.

-

Work-up and Precipitation: In a separate beaker, prepare a solution by dissolving approximately 4.0 g of sodium acetate in 50 mL of deionized water. Add this aqueous solution to the reaction mixture. A thick white precipitate of the product, N-(2,6-diethylphenyl)acetamide, should form immediately.[5]

-

Isolation: Stir the resulting slurry thoroughly for 5-10 minutes. To maximize product recovery, cool the flask in an ice bath for 15-20 minutes.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove any remaining acetic acid and salts. Press the solid as dry as possible on the funnel.

-